molecular formula C20H23NO3 B13834496 Fmoc-Val-ol

Fmoc-Val-ol

Cat. No.: B13834496
M. Wt: 325.4 g/mol
InChI Key: MYMGENAMKAPEMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Chemistry: Fmoc-Val-ol is extensively used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptide chains .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs .

Medicine: this compound is utilized in the design and synthesis of peptide therapeutics. It plays a crucial role in the development of drugs targeting specific proteins and enzymes .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also employed in the synthesis of diagnostic peptides and peptide-based biomaterials .

Mechanism of Action

Mechanism: The Fmoc group in Fmoc-Val-ol acts as a protecting group for the amino group of valine, preventing unwanted side reactions during peptide synthesis. The Fmoc group is removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions .

Molecular Targets and Pathways: this compound targets the amino group of valine, protecting it during the synthesis process. The removal of the Fmoc group is facilitated by the formation of a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its alcohol functional group, which provides different reactivity compared to its carboxyl and amine counterparts. This makes it a versatile intermediate in various synthetic pathways .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-13(2)19(11-22)21-20(23)24-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19,22H,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMGENAMKAPEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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